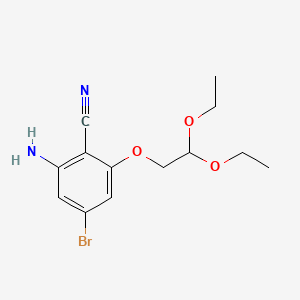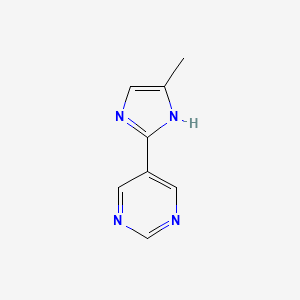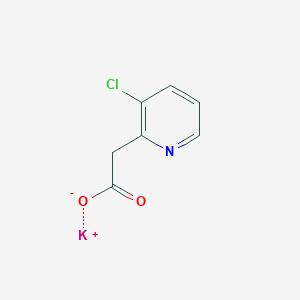
Potassium 2-(3-chloropyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(3-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C₇H₅ClKNO₂. It is a potassium salt derivative of 2-(3-chloropyridin-2-yl)acetic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(3-chloropyridin-2-yl)acetate typically involves the reaction of 2-(3-chloropyridin-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction can be represented as follows:
C7H6ClNO2+KOH→C7H5ClKNO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
化学反应分析
Types of Reactions
Potassium 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学研究应用
Potassium 2-(3-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of Potassium 2-(3-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Potassium 2-(3-bromopyridin-2-yl)acetate
- Potassium 2-(3-fluoropyridin-2-yl)acetate
- Potassium 2-(3-methylpyridin-2-yl)acetate
Uniqueness
Potassium 2-(3-chloropyridin-2-yl)acetate is unique due to the presence of the chlorine atom in the pyridine ring, which imparts specific chemical reactivity and properties. This makes it distinct from other similar compounds, allowing for unique applications and reactions.
属性
分子式 |
C7H5ClKNO2 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
potassium;2-(3-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H6ClNO2.K/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
InChI 键 |
FPJNYCFGUADICU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(N=C1)CC(=O)[O-])Cl.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


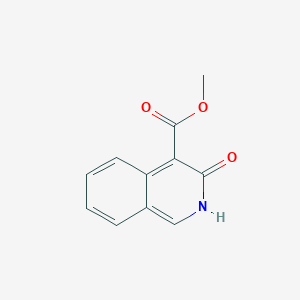

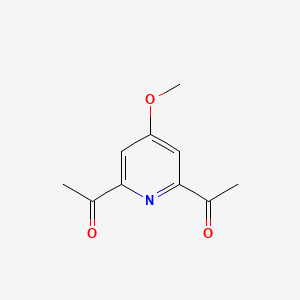
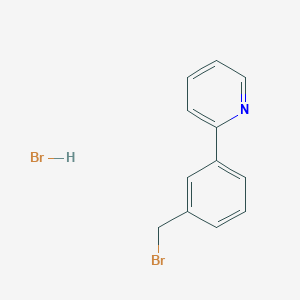
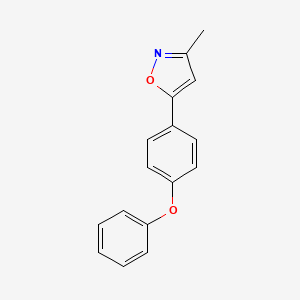
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)

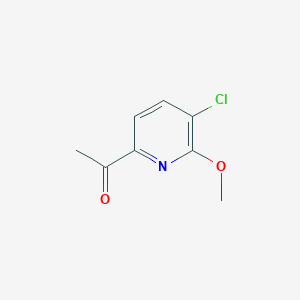
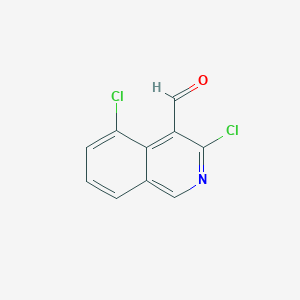
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
